4-(2,3,4-Trimethylpentan-2-yl)phenol

Description

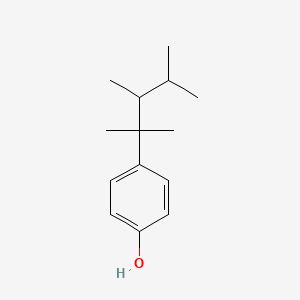

4-(2,3,4-Trimethylpentan-2-yl)phenol, commonly known as 4-tert-octylphenol (IUPAC name: 4-(2,4,4-trimethylpentan-2-yl)phenol), is a branched alkylphenol with a bulky tert-octyl group attached to the para position of the phenolic ring. Its molecular formula is C₁₅H₂₄O, and it is structurally characterized by a highly substituted pentane chain, imparting significant steric hindrance and lipophilicity .

This compound is a key intermediate in synthesizing surfactants, such as Triton X-100 (2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol) and Hyamine 1622 (a cationic surfactant), which are widely used in biochemical assays, virus inactivation, and industrial applications . Its synthesis typically involves Friedel-Crafts alkylation or condensation reactions with formaldehyde, as demonstrated in the preparation of macrocyclic antimicrobial agents .

Properties

CAS No. |

59048-98-5 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

4-(2,3,4-trimethylpentan-2-yl)phenol |

InChI |

InChI=1S/C14H22O/c1-10(2)11(3)14(4,5)12-6-8-13(15)9-7-12/h6-11,15H,1-5H3 |

InChI Key |

RHIBDXMDFBFPFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(C)(C)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trimethylpentan-2-yl)phenol typically involves the alkylation of phenol with 2,3,4-trimethylpentane. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction can be represented as follows:

Phenol+2,3,4-Trimethylpentane→this compound

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield. The process involves continuous monitoring of temperature, pressure, and catalyst concentration to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones

Reduction: Alkylphenols

Substitution: Halogenated phenols

Scientific Research Applications

4-(2,3,4-Trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trimethylpentan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the alkyl chain can interact with lipid membranes, altering their properties and functions.

Comparison with Similar Compounds

Structural Analogues

Alkylphenols with varying substituents are compared below:

Key Structural Differences :

- The tert-octyl group in 4-tert-octylphenol provides greater steric bulk and hydrophobicity compared to smaller substituents like tert-butyl. This enhances its surfactant properties by lowering the critical micelle concentration (CMC) .

- Unlike linear alkylphenols (e.g., nonylphenol), the branched tert-octyl group resists biodegradation, increasing environmental persistence .

Physicochemical Properties

| Property | 4-tert-Octylphenol | 4-tert-Butylphenol | Triton X-100 |

|---|---|---|---|

| Log P (Octanol-Water) | ~4.5 | ~3.8 | ~4.7 |

| Water Solubility | 0.01 g/L | 0.5 g/L | Miscible |

| CMC (in Water) | N/A | N/A | 0.2–0.3 mM |

- The higher log P of 4-tert-octylphenol compared to 4-TBP reflects its lipophilicity, making it more effective in nonpolar environments.

- Triton X-100, derived from 4-tert-octylphenol, has a lower CMC than linear surfactants (e.g., SDS), enabling efficient micelle formation at lower concentrations .

Environmental Impact

- 4-tert-octylphenol’s branched structure resists microbial degradation, leading to bioaccumulation in aquatic ecosystems . Its metabolites, including Triton X-100, are classified as persistent organic pollutants (POPs) .

- 4-Cumylphenol and nonylphenol share similar persistence, but regulatory restrictions on linear alkylphenols have increased the use of branched alternatives like 4-tert-octylphenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.